

Chemical structure and IUPAC name of 5-(2,3-Dichlorophenyl)-1H-tetrazole

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Compound of Interest

Compound Name: 5-(2,3-Dichlorophenyl)-1H-tetrazole

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An In-depth Technical Guide to 5-(2,3-Dichlorophenyl)-1H-tetrazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **5-(2,3-Dichlorophenyl)-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

5-(2,3-Dichlorophenyl)-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 2,3-dichlorophenyl group at the 5th position. The tetrazole ring can exist in two tautomeric forms: 1H- and 2H-tetrazole. The 1H-tautomer is generally more stable in the solid phase.

- IUPAC Name: **5-(2,3-dichlorophenyl)-1H-tetrazole**^[1]
- Synonyms: 5-(2,3-Dichlorophenyl)tetrazole, 5-(2,3-dichloro-phenyl)-1H-tetrazole^[1]
- Molecular Formula: C₇H₄Cl₂N₄^{[2][3]}
- CAS Number: 175205-12-6^{[1][2]}

Chemical Structure:

Caption: Chemical structure of **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

Physicochemical and Quantitative Data

The key physicochemical properties of **5-(2,3-Dichlorophenyl)-1H-tetrazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	214.03 g/mol (or 215.04 g/mol)	[1][2]
Melting Point	180°C to 182°C	[1]
Appearance	White to off-white crystalline powder	
Solubility	Water: 0.026 g/L at 25°C	[1]
Purity	Typically available as 95% or 97% pure	[2][3]
InChI Key	IQJBSNPEVBTDM-M- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C(=C1)C2=NNN= N2)Cl)Cl	[1]

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[\[4\]](#)[\[5\]](#) Various catalysts can be employed to improve reaction rates and yields.

Objective: To synthesize **5-(2,3-Dichlorophenyl)-1H-tetrazole** from 2,3-dichlorobenzonitrile.

Materials:

- 2,3-Dichlorobenzonitrile

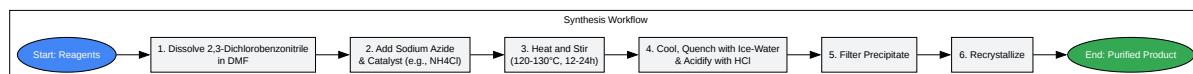
- Sodium Azide (NaN_3)
- Ammonium Chloride (NH_4Cl) or a Lewis acid catalyst (e.g., ZnCl_2)
- Dimethylformamide (DMF)
- Hydrochloric Acid (HCl), aqueous solution
- Sodium Hydroxide (NaOH), aqueous solution
- Ethyl Acetate
- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1.0 eq) in DMF.
- **Addition of Reagents:** Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
- **Reaction:** Heat the mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing ice-water.
 - Acidify the solution to pH ~2 by the slow addition of concentrated HCl. This protonates the tetrazole ring and causes the product to precipitate.
- **Isolation:**

- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold deionized water.
- Purification:
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **5-(2,3-Dichlorophenyl)-1H-tetrazole**.
 - Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.



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Caption: Generalized workflow for the synthesis of **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

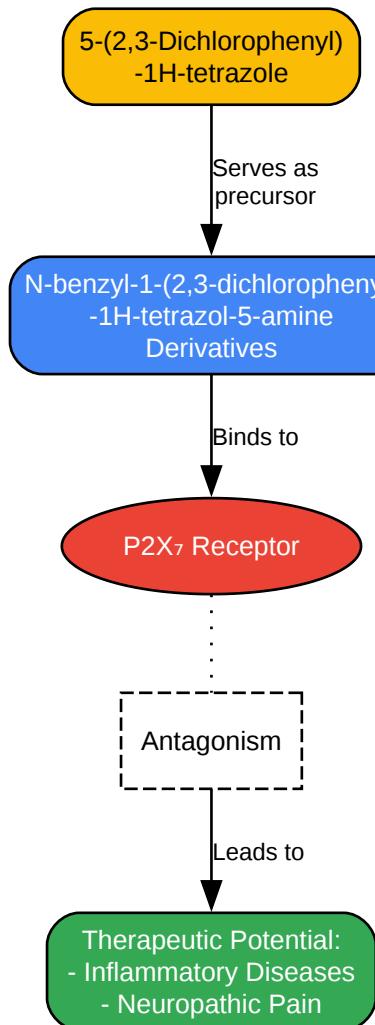
Biological Activity and Applications

5-(2,3-Dichlorophenyl)-1H-tetrazole serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the function of a carboxylic acid in biological systems but with improved metabolic stability and pharmacokinetic properties.^{[4][6]}

P2X₇ Receptor Antagonism:

Research has shown that derivatives of this core structure, specifically N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, are potent antagonists of the P2X₇ receptor.^[7] The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases,

neuropathic pain, and certain cancers. The 2,3-dichlorophenyl moiety has been identified as a key feature for high potency in this class of compounds.



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Caption: Relationship between the core compound and its biologically active derivatives.

General Applications in Drug Discovery:

The broader class of 5-substituted tetrazoles has been explored for a wide range of biological activities, including:

- Antihypertensive[6]
- Anticancer[6][8]

- Anti-inflammatory[6]
- Antiviral and Antimicrobial[6]

The presence of the dichlorophenyl group on the tetrazole ring modifies its electronic and lipophilic properties, which can be fine-tuned by medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.

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